4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
Description
4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene core with ethoxy and methyl groups at positions 3, 4, and 3. The sulfonamide group is linked to a piperidine ring modified with a 2-methoxyethyl substituent at the 1-position.
Properties
IUPAC Name |
4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O4S/c1-5-25-19-15(2)12-18(13-16(19)3)26(22,23)20-14-17-6-8-21(9-7-17)10-11-24-4/h12-13,17,20H,5-11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKIMBHCKVHTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethoxy group, and the sulfonamide formation. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: This step may involve ethylation reactions using ethyl halides under basic conditions.
Sulfonamide Formation: This is typically done by reacting the amine group with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: This compound serves as a versatile reagent in the synthesis of other organic compounds due to its functional groups.
- Reagent in Chemical Reactions: It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.
Biology
- Antimicrobial Activity: Research indicates that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties: Preliminary studies suggest potential anti-inflammatory effects, warranting further investigation into its therapeutic applications.
Medicine
- Drug Development: The compound is being explored for its potential as a therapeutic agent in treating various diseases, particularly those involving metabolic disruptions.
- Mechanism of Action: Its sulfonamide group can inhibit specific enzymes by mimicking natural substrates, impacting metabolic pathways crucial for disease progression.
Industry
- Production of Specialty Chemicals: This compound is utilized as an intermediate in the synthesis of specialty chemicals used across different industries.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro. |
| Study C | Drug Development | Identified potential pathways for therapeutic application in metabolic diseases. |
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The piperidine ring may interact with receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Piperidine Derivatives
Compounds bearing 1-(2-methoxyethyl)piperidin-4-yl substituents are documented in patents and pharmacological studies. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Structure: The target compound utilizes a benzene sulfonamide core, common in enzyme inhibitors, whereas goxalapladib employs a 1,8-naphthyridine-acetamide scaffold targeting atherosclerosis . Derivatives in feature quinoline-based structures with variable 1-ylidene substituents, emphasizing the role of heterocyclic cores in modulating target specificity .
Piperidine Substituents: The 1-(2-methoxyethyl)piperidine group in the target compound and goxalapladib likely enhances water solubility compared to simpler alkylated piperidines (e.g., 1-methylpiperidin-4-yl in derivatives) . In contrast, trifluoromethyl and oxazolidinone substituents in compounds prioritize metabolic stability and target affinity .
The ethoxy group at position 4 of the benzene ring in the target compound may reduce metabolic oxidation compared to methoxy or unsubstituted analogs .
Research Findings and Hypotheses
- Solubility : Methoxyethyl-piperidine derivatives generally exhibit higher aqueous solubility than alkylated analogs, as seen in goxalapladib’s development for systemic delivery .
- Enzyme Binding: Sulfonamide cores are known to interact with carbonic anhydrase isoforms; the ethoxy and methyl groups in the target compound may fine-tune selectivity .
- Metabolic Stability : The 3,5-dimethyl substitution on the benzene ring could hinder cytochrome P450-mediated degradation, extending half-life compared to unsubstituted analogs .
Biological Activity
4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound characterized by its complex structure, which includes an ethoxy group, a piperidine ring, and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.5 g/mol. The structure features:
- An ethoxy group that enhances solubility.
- A piperidine ring that may interact with various biological targets.
- A sulfonamide group which is known for its role in antimicrobial activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, leading to enzyme inhibition and disruption of metabolic processes. Additionally, the piperidine ring may modulate receptor activity, influencing various signaling pathways.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit notable antimicrobial properties. These compounds often act as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. The inhibition of this enzyme disrupts bacterial growth and replication.
Anti-inflammatory Effects
Studies have also suggested potential anti-inflammatory properties for this compound. Sulfonamides can modulate immune responses and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These findings indicate a promising antimicrobial profile that warrants further investigation.
Animal Model Studies
In animal models, the compound has been evaluated for its pharmacokinetic properties and therapeutic potential. A study involving the administration of the compound at varying dosages revealed:
- Dose-dependent reduction in inflammatory markers.
- Improved survival rates in models of bacterial infection.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to share similarities with other sulfonamide derivatives while also presenting distinct biological activities.
| Compound | Biological Activity |
|---|---|
| Sulfamethoxazole | Antimicrobial |
| Celecoxib | Anti-inflammatory |
| 4-Amino-N-(2-hydroxyethyl)-benzenesulfonamide | Antimicrobial and anti-inflammatory |
This comparison highlights the versatility of sulfonamide compounds in therapeutic applications.
Q & A
Q. What are the common synthetic routes for synthesizing this sulfonamide derivative?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with a piperidine-derived amine under basic conditions (e.g., using triethylamine in dichloromethane) .
- Piperidine modification : Introducing the 2-methoxyethyl group via nucleophilic substitution or reductive amination .
- Purification : Recrystallization or column chromatography to isolate the final product. Reaction conditions (temperature, solvent polarity, and reaction time) are critical for yield optimization .
Q. How is the sulfonamide group’s reactivity exploited in derivatization?
The sulfonamide moiety can undergo alkylation, acylation, or coordination with metal ions. For example:
- Alkylation : Reacting with alkyl halides to modify solubility or bioactivity .
- Metal complexes : Binding to transition metals (e.g., Cu²⁺) for catalytic or antimicrobial studies .
Advanced Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- 2D NMR : Use HSQC or HMBC to resolve overlapping signals and confirm connectivity .
- Crystallography : X-ray diffraction (e.g., CCDC data from similar compounds) provides unambiguous confirmation .
- Supplementary data : Cross-reference with IR, UV-Vis (if λmax is available), and computational modeling (DFT) .
Q. What strategies optimize reaction yields in multi-step synthesis?
- Intermediate stabilization : Protect reactive groups (e.g., amines) with Boc or Fmoc .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance nucleophilicity .
- Catalysis : Employ Pd-mediated cross-coupling for aryl-alkyl bond formation .
Q. How to design stability studies under varying pH and temperature?
- Buffer systems : Use sodium acetate (pH 4.6) or phosphate buffers (pH 7.4) to simulate physiological conditions .
- Accelerated degradation : Incubate at 40–60°C and analyze degradation products via LC-MS .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines .
Q. What computational methods predict structure-activity relationships (SAR) for bioactivity?
- QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate substituent effects with receptor binding .
- Docking studies : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock or Schrödinger .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity data across studies?
- Purity verification : Re-analyze batches via HPLC to rule out impurity interference .
- Assay standardization : Compare protocols (e.g., cell lines, incubation times) and validate using reference standards .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., piperazine-sulfonamide hybrids) .
Methodological Tables
Q. Table 1. Key Synthetic Challenges and Solutions
| Challenge | Solution | References |
|---|---|---|
| Low yield in sulfonamide coupling | Use excess amine and monitor via TLC | |
| Piperidine ring instability | Employ low-temperature (<0°C) reactions | |
| Purification of polar intermediates | Gradient elution in HPLC |
Q. Table 2. Stability-Indicating Methods
| Condition | Analytical Method | Key Parameters | References |
|---|---|---|---|
| Acidic hydrolysis (0.1M HCl) | LC-MS | Degradation products at m/z 250, 310 | |
| Oxidative stress (H₂O₂) | NMR | Loss of ethoxy group signal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
